Haegt
Overview
Description
HAEGT is a peptide fragment consisting of the first five residues of the glucagon-like peptide-1 (GLP-1). The sequence of this compound is Histidine-Alanine-Glutamic acid-Glycine-Threonine. This compound acts as a competitive substrate for probing prime substrate binding sites of human dipeptidyl peptidase-IV (DPP-IV), where the N-terminal Histidine-Alanine is catalytically cleaved by DPP-IV .
Preparation Methods
Synthetic Routes and Reaction Conditions
HAEGT can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, Histidine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, Alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for Glutamic acid, Glycine, and Threonine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the synthesized peptide. Additionally, lyophilization (freeze-drying) is employed to obtain the peptide in a stable, solid form.
Chemical Reactions Analysis
Types of Reactions
HAEGT undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes such as DPP-IV.
Oxidation: The amino acid residues, particularly Histidine, can undergo oxidation under certain conditions.
Substitution: The amino groups in the peptide can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Catalyzed by DPP-IV under physiological conditions (pH 7.4, 37°C).
Oxidation: Can occur in the presence of oxidizing agents like hydrogen peroxide.
Substitution: Amino groups can react with reagents like acyl chlorides or isocyanates under mild conditions.
Major Products
Hydrolysis: Produces smaller peptide fragments or individual amino acids.
Oxidation: Results in oxidized amino acid residues.
Substitution: Yields modified peptides with new functional groups.
Scientific Research Applications
HAEGT is utilized in various scientific research applications, including:
Diabetes Research: As a GLP-1 fragment, this compound is used to study the role of GLP-1 in glucose metabolism and insulin secretion.
Obesity Research: Investigated for its potential effects on appetite regulation and weight management.
Enzyme Kinetics: Employed as a substrate to study the kinetics and inhibition of DPP-IV.
Drug Development: Used in the development of DPP-IV inhibitors for the treatment of type 2 diabetes.
Mechanism of Action
HAEGT exerts its effects by acting as a competitive substrate for DPP-IV. The enzyme recognizes and binds to the N-terminal Histidine-Alanine sequence, catalyzing its cleavage. This interaction helps in probing the substrate binding sites of DPP-IV and understanding its enzymatic activity. The cleavage of this compound by DPP-IV can be monitored to study the enzyme’s kinetics and inhibition.
Comparison with Similar Compounds
Similar Compounds
GLP-1: The full-length glucagon-like peptide-1, which includes the HAEGT sequence.
Exenatide: A synthetic GLP-1 receptor agonist used in the treatment of type 2 diabetes.
Liraglutide: Another GLP-1 receptor agonist with a longer half-life than native GLP-1.
Uniqueness
This compound is unique in its specific sequence and its role as a competitive substrate for DPP-IV. Unlike full-length GLP-1, this compound is a shorter fragment that allows for targeted studies of the enzyme’s substrate binding sites. Compared to synthetic agonists like Exenatide and Liraglutide, this compound is primarily used for research purposes rather than therapeutic applications.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N7O9/c1-9(25-18(33)12(21)5-11-6-22-8-24-11)17(32)26-13(3-4-15(30)31)19(34)23-7-14(29)27-16(10(2)28)20(35)36/h6,8-10,12-13,16,28H,3-5,7,21H2,1-2H3,(H,22,24)(H,23,34)(H,25,33)(H,26,32)(H,27,29)(H,30,31)(H,35,36)/t9-,10+,12-,13-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWRDKLVTXFZFK-AWCHJOLGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N7O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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